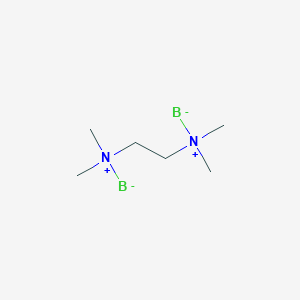
2,2,5,5-Tetramethyl-2lambda(5),5lambda(5)-diaza-1,6-diborahexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetramethyl-2lambda(5),5lambda(5)-diaza-1,6-diborahexane is a chemical compound known for its unique structure and properties It is a derivative of hexane, characterized by the presence of two boron atoms and two nitrogen atoms in its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-2lambda(5),5lambda(5)-diaza-1,6-diborahexane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tetramethylhexane with boron and nitrogen-containing reagents. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5,5-Tetramethyl-2lambda(5),5lambda(5)-diaza-1,6-diborahexane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of certain atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may involve reducing agents like lithium aluminum hydride. Substitution reactions may require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,2,5,5-Tetramethyl-2lambda(5),5lambda(5)-diaza-1,6-diborahexane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,2,5,5-Tetramethyl-2lambda(5),5lambda(5)-diaza-1,6-diborahexane exerts its effects involves its interaction with specific molecular targets and pathways. The presence of boron and nitrogen atoms in its structure allows it to participate in unique chemical reactions and interactions. These interactions can influence various biological and chemical processes, making it a valuable compound for research and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,5,5-Tetramethyltetrahydrofuran: A heterocyclic compound with similar structural features but different chemical properties.
3-Hexene, 2,2,5,5-tetramethyl-, (Z)-: Another compound with a similar backbone but different functional groups and reactivity.
Uniqueness
2,2,5,5-Tetramethyl-2lambda(5),5lambda(5)-diaza-1,6-diborahexane stands out due to its unique combination of boron and nitrogen atoms, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications and research studies.
Eigenschaften
CAS-Nummer |
5843-33-4 |
|---|---|
Molekularformel |
C6H16B2N2 |
Molekulargewicht |
137.83 g/mol |
InChI |
InChI=1S/C6H16B2N2/c1-9(2,7)5-6-10(3,4)8/h5-6H2,1-4H3 |
InChI-Schlüssel |
KNEJZCBTTJDBDY-UHFFFAOYSA-N |
Kanonische SMILES |
[B-][N+](C)(C)CC[N+]([B-])(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















